molecular formula C33H58O2Si B12292492 6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

Cat. No.: B12292492
M. Wt: 514.9 g/mol
InChI Key: CTZMHDJIUFEYKE-DWSYLPIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethyl acetate, along with catalysts such as palladium on carbon and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 6-(4-{2-[5-(tert-Butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol exerts its effects involves the interaction of its functional groups with specific molecular targets. The tert-butyl-dimethyl-silanyloxy group provides steric protection, allowing selective reactions to occur at other sites on the molecule . This selective reactivity is crucial in organic synthesis, enabling the formation of desired products without unwanted side reactions .

Comparison with Similar Compounds

Similar compounds to 6-(4-{2-[5-(tert-Butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol include other organosilicon compounds with protective groups, such as:

The uniqueness of 6-(4-{2-[5-(tert-Butyl-dimethyl-silanyloxy)-2-methylene-cyclohexylidene]-ethylidene}-7a-methyl-octahydro-inden-1-yl)-2-methyl-heptan-2-ol lies in its specific structure, which offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis .

Properties

Molecular Formula

C33H58O2Si

Molecular Weight

514.9 g/mol

IUPAC Name

6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

InChI

InChI=1S/C33H58O2Si/c1-24-15-18-28(35-36(9,10)31(3,4)5)23-27(24)17-16-26-14-12-22-33(8)29(19-20-30(26)33)25(2)13-11-21-32(6,7)34/h16-17,25,28-30,34H,1,11-15,18-23H2,2-10H3/b26-16+,27-17-

InChI Key

CTZMHDJIUFEYKE-DWSYLPIJSA-N

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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